molecular formula C23H22N4O3S B2475844 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941938-52-9

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2475844
CAS No.: 941938-52-9
M. Wt: 434.51
InChI Key: QVBNIJMYMGZPLM-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2, a 4-oxo group, and an acetamide moiety linked to a 3-(methylthio)phenyl group. Its molecular formula is C₂₃H₂₁N₅O₃S, with a molecular weight of 447.51 g/mol. Key physicochemical properties include:

  • logP: ~3.3 (indicative of moderate lipophilicity)
  • Hydrogen bond acceptors: 6
  • Polar surface area: ~58.66 Ų (suggesting moderate membrane permeability)
  • Symmetry: Achiral (simplifies synthesis and pharmacokinetics) .

The 4-ethoxy group enhances lipophilicity compared to methoxy analogs, while the methylthio substituent may improve metabolic stability and binding affinity to sulfur-containing biological targets .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-18-9-7-16(8-10-18)20-14-21-23(29)26(11-12-27(21)25-20)15-22(28)24-17-5-4-6-19(13-17)31-2/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBNIJMYMGZPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's full IUPAC name is 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-(methylthio)phenyl)acetamide, with a molecular formula of C23H24N4O3S. Its molecular weight is approximately 432.53 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

Biological Activity

Research on compounds with similar structures indicates that this compound may exhibit several biological activities:

  • Antitumoral Activity : Compounds in the pyrazolo series have shown promise in inhibiting tumor growth. Preliminary studies indicate that this compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties against various pathogens. The presence of the ethoxy and methylthio groups may enhance the compound's interaction with microbial targets.
  • Antioxidative Properties : The antioxidant activity of related pyrazolo compounds suggests that this compound may also exhibit protective effects against oxidative stress.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could act as a modulator of key receptors involved in signaling pathways related to cell growth and survival.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidative properties may stem from its ability to scavenge ROS, thereby protecting cells from oxidative damage.

Research Findings and Case Studies

A review of available literature reveals several studies that have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityMethodology
2-(2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamideAntitumoralMTT assay on cancer cell lines
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideAntimicrobialDisc diffusion method
2-(2-(tert-Butyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acidAnti-inflammatoryIn vivo models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with two close analogs from the evidence:

Property Target Compound N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Molecular Formula C₂₃H₂₁N₅O₃S C₂₃H₂₂N₄O₃ C₂₆H₂₁N₅O₃S
Substituents (Pyrazolo) 2-(4-Ethoxyphenyl) 2-(4-Methoxyphenyl) 2-(4-Methoxyphenyl)
Acetamide Chain N-(3-(Methylthio)phenyl) N-(3-Ethylphenyl) N-(4-Phenoxyphenyl)
logP ~3.3 3.31 Estimated >3.5 (due to phenoxy group)
Molecular Weight 447.51 g/mol 402.45 g/mol 483.55 g/mol
Key Functional Groups Ethoxy, methylthio Methoxy, ethyl Methoxy, phenoxy, sulfanyl
Structural Insights:
  • Ethoxy vs.
  • Methylthio vs. Ethyl/Phenoxy: The methylthio group offers unique electronic effects (e.g., sulfur’s polarizability) and metabolic resistance compared to ethyl (simpler alkyl) or phenoxy (bulky aromatic) groups .
  • Sulfanyl Group in Analog : The sulfanyl substituent in may improve solubility via hydrogen bonding but could reduce bioavailability due to increased polarity.

Physicochemical and ADME Properties

Parameter Target Compound Analog Analog
logSw (Solubility) -3.47 -3.47 Estimated -4.2
Metabolic Stability Moderate (methylthio resists oxidation) Low (ethyl group prone to oxidation) Low (sulfanyl may form sulfoxides)
CYP450 Inhibition Likely low (achiral) Low Moderate (phenoxy increases interaction)

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